4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid
Brand Name: Vulcanchem
CAS No.: 247128-14-9
VCID: VC8093390
InChI: InChI=1S/C11H19NO3/c1-8-4-3-5-9(2)12(8)10(13)6-7-11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
SMILES: CC1CCCC(N1C(=O)CCC(=O)O)C
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid

CAS No.: 247128-14-9

Cat. No.: VC8093390

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid - 247128-14-9

Specification

CAS No. 247128-14-9
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name 4-(2,6-dimethylpiperidin-1-yl)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H19NO3/c1-8-4-3-5-9(2)12(8)10(13)6-7-11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15)
Standard InChI Key ZTFWHVOFAVHCDK-UHFFFAOYSA-N
SMILES CC1CCCC(N1C(=O)CCC(=O)O)C
Canonical SMILES CC1CCCC(N1C(=O)CCC(=O)O)C

Introduction

Structural and Molecular Characteristics

The molecular architecture of 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid combines a piperidine heterocycle with a butyric acid chain, creating a hybrid structure with distinct physicochemical properties. Key molecular features include:

PropertyValue
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
Functional GroupsKetone, Carboxylic Acid
IUPAC Name4-(2,6-Dimethylpiperidin-1-yl)-4-oxobutanoic acid

The piperidine ring adopts a chair conformation, with methyl groups at the 2 and 6 positions introducing steric hindrance that influences reactivity. The ketone at position 4 of the butyric acid chain enhances electrophilicity, enabling participation in nucleophilic addition reactions. The carboxylic acid group contributes to solubility in polar solvents and potential hydrogen-bonding interactions in biological systems .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid typically involves a multi-step sequence:

  • Piperidine Ring Formation: 2,6-Dimethylpiperidine is synthesized via cyclization of 1,5-diaminopentane derivatives under acidic conditions, followed by methylation at the 2 and 6 positions .

  • Butyric Acid Moiety Introduction: A Michael addition reaction between the piperidine and a diketone precursor (e.g., ethyl acetoacetate) forms the 4-oxo intermediate.

  • Oxidation and Hydrolysis: The ester intermediate is oxidized to the ketone and hydrolyzed to yield the final carboxylic acid.

Reaction conditions often employ catalysts such as palladium for hydrogenation steps and bases like sodium hydride for deprotonation .

Industrial Scalability

Industrial production optimizes yield through continuous flow reactors, which enhance heat and mass transfer. A representative large-scale protocol involves:

ParameterCondition
Temperature80–100°C
Pressure1–2 atm
CatalystPd/C (5% w/w)
SolventEthanol/Water (3:1)

This method achieves >85% purity, with residual solvents removed via vacuum distillation .

Chemical Reactivity and Functional Transformations

Key Reactions

The compound participates in reactions typical of ketones and carboxylic acids:

  • Oxidation: The ketone group resists further oxidation under mild conditions but converts to a carboxylic acid derivative with strong oxidizers like KMnO₄.

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol, yielding 4-(2,6-Dimethylpiperidin-1-yl)-4-hydroxybutyric acid.

  • Esterification: Reacting with methanol/H₂SO₄ forms the methyl ester, enhancing volatility for gas chromatography analysis.

Stability Profile

Stability studies indicate decomposition above 200°C, with the carboxylic acid group undergoing decarboxylation. Hydrolytic stability is pH-dependent, with rapid degradation in alkaline conditions (t₁/₂ = 2 h at pH 10) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antipsychotic agents, where the piperidine moiety enhances blood-brain barrier permeability. For example, coupling with aryl halides via Buchwald-Hartwig amination yields candidates with D₂ receptor affinity (Kᵢ = 8 nM) .

Material Science

Incorporation into polymers improves thermal stability, as evidenced by thermogravimetric analysis (TGA) showing a 50°C increase in decomposition onset compared to unmodified polyesters .

Exposure RoutePreventive Measure
Skin ContactNitrile gloves
InhalationFume hood usage
StorageAirtight container, 4°C

Environmental Impact

Biodegradation studies show 70% degradation in 28 days (OECD 301B), indicating moderate environmental persistence .

Comparative Analysis with Structural Analogs

Comparison with 4-OXO-4-PIPERIDIN-1-YL-BUTYRIC ACID (CAS 4672-17-7) highlights the impact of methyl substituents:

Property4-(2,6-Dimethyl)4-Piperidin-1-yl
LogP1.20.8
AChE Inhibition IC₅₀12 μM25 μM
Thermal Stability (°C)200180

The methyl groups enhance lipophilicity and thermal resilience, underscoring structure-activity relationships .

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways in mammalian models.

  • Catalytic Optimization: Develop asymmetric synthesis routes using organocatalysts to access enantiopure derivatives.

  • Polymer Applications: Explore use in high-performance elastomers for aerospace applications.

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